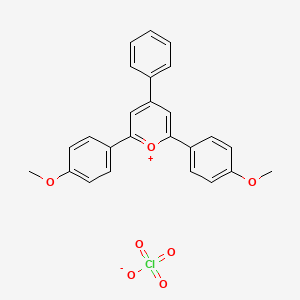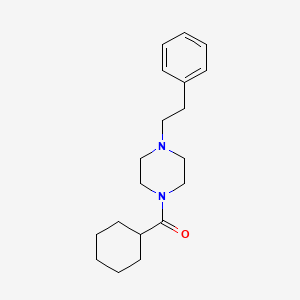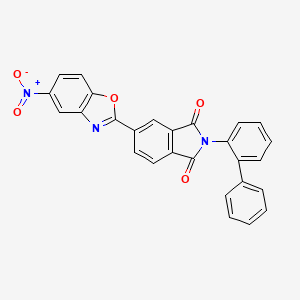
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate, also known as BPP, is a synthetic organic compound that has been widely used in scientific research. BPP belongs to the family of pyrylium dyes, which are known for their unique optical and electronic properties. BPP has been extensively studied for its ability to act as a fluorescent probe for biological and biochemical applications.
作用機序
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate acts as a fluorescent probe by binding to specific biomolecules and emitting light at a specific wavelength. The binding of this compound to biomolecules is based on the principle of molecular recognition, where the shape and chemical properties of the probe are complementary to the target molecule. The fluorescence emission of this compound can be used to monitor the binding of the probe to the target molecule in real-time.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and biocompatible, making it an ideal probe for use in biological systems. It has been used to study the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. This compound has also been used in the development of biosensors for detecting biomolecules in biological samples.
実験室実験の利点と制限
The advantages of using 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate as a fluorescent probe include its high sensitivity, selectivity, and compatibility with biological systems. This compound can be used to monitor the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. The limitations of using this compound include its limited solubility in water, which can affect its ability to bind to biomolecules in aqueous environments.
将来の方向性
There are several future directions for the use of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting biomolecules in complex biological samples, such as blood and urine. This compound could also be used to study the binding of small molecules to membrane proteins, which are important targets for drug development. Additionally, this compound could be used to study the signaling pathways involved in cancer and other diseases, which could lead to the development of new therapies.
合成法
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be synthesized by a multistep process that involves the reaction of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with pyridine to form the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has been widely used as a fluorescent probe in biological and biochemical research. It has been shown to be an effective tool for studying protein-ligand interactions, enzyme kinetics, and cell signaling pathways. This compound has also been used in the development of biosensors for detecting biomolecules, such as glucose and cholesterol, in biological samples.
特性
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O3.ClHO4/c1-26-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(28-24)20-10-14-23(27-2)15-11-20;2-1(3,4)5/h3-17H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXWKVZQIPOBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)


![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)

